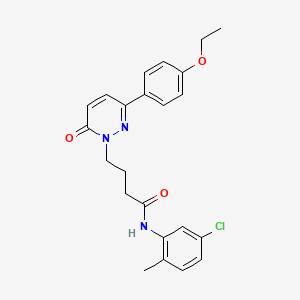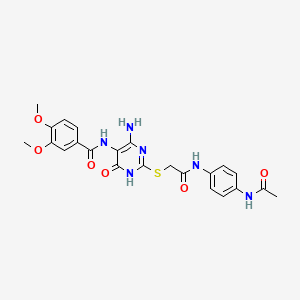
di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate: is a fluorinated organic compound known for its unique chemical properties. The compound consists of a fluorene backbone with two sulphonate groups at the 2 and 7 positions, each attached to a highly fluorinated heptyl chain. This structure imparts the compound with significant hydrophobicity and chemical stability, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate typically involves the following steps:
Fluorene Sulphonation: Fluorene is sulphonated using concentrated sulfuric acid to introduce sulphonate groups at the 2 and 7 positions.
Fluorinated Heptyl Chain Attachment: The sulphonated fluorene is then reacted with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired ester linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Functionalization: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties.
Nanomaterials Synthesis: It is employed in the chemical vapor deposition process for the synthesis of nanomaterials.
Biology and Medicine:
Drug Delivery: The hydrophobic nature of the compound makes it suitable for use in drug delivery systems to enhance the bioavailability of hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings to provide resistance to water, oil, and stains.
Composites: The compound is utilized in the preparation of highly conductive composites by modifying multi-walled carbon nanotubes.
Wirkmechanismus
The mechanism of action of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate primarily involves its interaction with hydrophobic surfaces and molecules. The fluorinated heptyl chains provide a strong hydrophobic effect, which can disrupt hydrophilic interactions and enhance the compound’s binding to hydrophobic targets. This property is particularly useful in applications such as surface modification and drug delivery.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate
Comparison:
- Hydrophobicity: Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulphonate exhibits higher hydrophobicity compared to similar compounds due to the presence of two highly fluorinated heptyl chains.
- Chemical Stability: The compound’s fluorene backbone provides additional chemical stability, making it more resistant to degradation under harsh conditions.
- Functionalization: The presence of sulphonate groups allows for versatile functionalization, enabling the introduction of various functional groups through substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9H-fluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14F24O6S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)8-56-58(52,53)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)59(54,55)57-9-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-4,6-7,16-17H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZASYGGARTPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14F24O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)




![N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)

![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B2610952.png)
